1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 571150-67-9
VCID: VC6125157
InChI: InChI=1S/C14H11ClN2O2S/c1-8-11-6-12(14(18)19)20-13(11)17(16-8)7-9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,18,19)
SMILES: CC1=NN(C2=C1C=C(S2)C(=O)O)CC3=CC=C(C=C3)Cl
Molecular Formula: C14H11ClN2O2S
Molecular Weight: 306.76

1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

CAS No.: 571150-67-9

Cat. No.: VC6125157

Molecular Formula: C14H11ClN2O2S

Molecular Weight: 306.76

* For research use only. Not for human or veterinary use.

1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid - 571150-67-9

Specification

CAS No. 571150-67-9
Molecular Formula C14H11ClN2O2S
Molecular Weight 306.76
IUPAC Name 1-[(4-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
Standard InChI InChI=1S/C14H11ClN2O2S/c1-8-11-6-12(14(18)19)20-13(11)17(16-8)7-9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,18,19)
Standard InChI Key CBYFTRBPUXVCOQ-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C=C(S2)C(=O)O)CC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

1-[(4-Chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS: 571150-67-9) belongs to the thieno[2,3-c]pyrazole class, characterized by a fused thiophene-pyrazole ring system. Its molecular formula is C₁₄H₁₁ClN₂O₂S, with a molar mass of 306.76 g/mol. The IUPAC name reflects its substituents: a 4-chlorobenzyl group at position 1, a methyl group at position 3, and a carboxylic acid at position 5 of the thieno-pyrazole skeleton.

Table 1: Molecular Properties

PropertyValue
CAS Number571150-67-9
Molecular FormulaC₁₄H₁₁ClN₂O₂S
Molecular Weight306.76 g/mol
IUPAC Name1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
SMILESCC1=NN(C2=C1C=C(S2)C(=O)O)CC3=CC=C(C=C3)Cl
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)

The compound’s structure is stabilized by intramolecular interactions, including hydrogen bonding between the carboxylic acid and adjacent heteroatoms. X-ray crystallography of analogous thieno-pyrazoles reveals planar fused-ring systems with dihedral angles <10° between aromatic planes, suggesting similar rigidity in this derivative .

Synthesis and Optimization

The synthesis involves a multi-step strategy to construct the thieno-pyrazole core and introduce substituents (Figure 1). Key steps include:

  • Formation of Thieno-Pyrazole Core: Cyclocondensation of 3-aminothiophene-2-carboxylate derivatives with hydrazine derivatives under reflux conditions.

  • N-Alkylation: Introduction of the 4-chlorobenzyl group via alkylation using 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃).

  • Carboxylic Acid Functionalization: Hydrolysis of ester intermediates using aqueous NaOH or HCl to yield the free carboxylic acid.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
1Ethanol, reflux, 12 h65–70
2K₂CO₃, DMF, 80°C, 6 h75–80
32M NaOH, THF/H₂O, rt, 4 h85–90

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Analytical validation by ¹H NMR (δ 2.45 ppm, singlet for CH₃; δ 5.30 ppm, singlet for CH₂), ¹³C NMR (δ 172.1 ppm for COOH), and HPLC (purity >98%) confirms structural integrity.

Spectroscopic Characterization

Spectroscopic data align with the proposed structure:

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch, thiophene), and 3200 cm⁻¹ (O-H, carboxylic acid).

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 307.1, with fragmentation patterns consistent with loss of CO₂ (44 Da) and Cl (35.5 Da).

Physicochemical and Pharmacokinetic Properties

  • Solubility: Moderate solubility in DMSO (15 mg/mL) and methanol (8 mg/mL), suitable for in vitro assays.

  • Lipophilicity: Calculated logP = 2.1, indicating favorable membrane permeability.

  • Stability: Stable at room temperature for >6 months; degrades under strong acidic/basic conditions.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with antioxidant enzymes (e.g., SOD, catalase) and oncogenic targets (e.g., EGFR, PI3K).

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

  • Formulation Development: Explore nanoencapsulation to enhance bioavailability.

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